3-{[4-(pyridin-4-ylmethyl)piperazin-1-yl]methyl}-1H-indole

Catalog No.
S11279560
CAS No.
M.F
C19H22N4
M. Wt
306.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-{[4-(pyridin-4-ylmethyl)piperazin-1-yl]methyl}-1...

Product Name

3-{[4-(pyridin-4-ylmethyl)piperazin-1-yl]methyl}-1H-indole

IUPAC Name

3-[[4-(pyridin-4-ylmethyl)piperazin-1-yl]methyl]-1H-indole

Molecular Formula

C19H22N4

Molecular Weight

306.4 g/mol

InChI

InChI=1S/C19H22N4/c1-2-4-19-18(3-1)17(13-21-19)15-23-11-9-22(10-12-23)14-16-5-7-20-8-6-16/h1-8,13,21H,9-12,14-15H2

InChI Key

FUBQNMZCMUFGSG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=NC=C2)CC3=CNC4=CC=CC=C43

The compound 3-{[4-(pyridin-4-ylmethyl)piperazin-1-yl]methyl}-1H-indole is a complex organic molecule characterized by the presence of an indole ring, a piperazine moiety, and a pyridine substituent. Indole derivatives are known for their diverse biological activities, including anti-cancer and anti-inflammatory properties. The specific structure of this compound suggests potential interactions with various biological targets, making it a subject of interest in medicinal chemistry.

The chemical reactivity of 3-{[4-(pyridin-4-ylmethyl)piperazin-1-yl]methyl}-1H-indole can be explored through various synthetic pathways. Common reactions include:

  • Nucleophilic substitutions involving the piperazine nitrogen, allowing for modifications in the piperazine ring.
  • Electrophilic aromatic substitutions on the indole ring, which can introduce different functional groups that may enhance biological activity.
  • Formation of derivatives through reactions with electrophiles or other nucleophiles, potentially leading to compounds with improved pharmacological properties.

Research indicates that compounds similar to 3-{[4-(pyridin-4-ylmethyl)piperazin-1-yl]methyl}-1H-indole exhibit significant biological activities. For instance:

  • Anticancer Activity: Studies have shown that indole derivatives can inhibit cancer cell proliferation. Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess anticancer properties .
  • Neuropharmacological Effects: The piperazine component is often associated with neuroactive properties, potentially influencing neurotransmitter systems and offering therapeutic benefits in neurological disorders.

Synthesis of 3-{[4-(pyridin-4-ylmethyl)piperazin-1-yl]methyl}-1H-indole can be achieved through several methods:

  • Piperazine Formation: Start with a suitable piperazine derivative and react it with a pyridine aldehyde to form the pyridinylmethyl-piperazine intermediate.
  • Indole Synthesis: Utilize cyclization reactions involving an appropriate indole precursor and the previously formed intermediate to construct the final compound.
  • Functionalization: Post-synthetic modifications may be employed to introduce or modify functional groups for enhanced activity.

These methods highlight the versatility in synthesizing such complex molecules.

The potential applications of 3-{[4-(pyridin-4-ylmethyl)piperazin-1-yl]methyl}-1H-indole include:

  • Pharmaceutical Development: As a lead compound for developing new therapeutic agents targeting cancer and neurological disorders.
  • Research Tool: Serving as a probe in biological studies to elucidate mechanisms of action related to indole and piperazine derivatives.

Interaction studies are crucial for understanding the binding affinities and mechanisms of action of 3-{[4-(pyridin-4-ylmethyl)piperazin-1-yl]methyl}-1H-indole. These studies typically involve:

  • Molecular Docking: To predict how the compound interacts with specific biological targets, such as receptors or enzymes.
  • In vitro Binding Studies: To assess the affinity of the compound for various targets, providing insight into its potential therapeutic effects.

Such studies help in optimizing the compound's structure for improved efficacy.

Several compounds share structural similarities with 3-{[4-(pyridin-4-ylmethyl)piperazin-1-yl]methyl}-1H-indole, each exhibiting unique properties:

Compound NameStructureKey Activity
3-{[4-(benzyl)piperazin-1-yl]methyl}-1H-indoleStructureAnticancer
3-{[4-(3,4-dichlorobenzyl)piperazin-1-yl]methyl}-1H-indoleStructureSignificant cytotoxicity against cancer cell lines
3-{[4-(pyrimidin-2-yl)methyl]piperazin-1-yl}indoleNot availablePotential neuroprotective effects

These compounds illustrate the diversity within the indole-piperazine class and highlight how variations in substituents can influence biological activity.

XLogP3

2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

306.18444672 g/mol

Monoisotopic Mass

306.18444672 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-09-2024

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